Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone
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Overview
Description
Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone is a fluorinated sulfone compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone typically involves the reaction of trifluoromethyl compounds with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfone group. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfone group to sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential use in drug development due to its stability and bioavailability.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in the development of novel therapeutic agents.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and electrolytes for batteries
Mechanism of Action
The mechanism of action of Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone involves its interaction with molecular targets through its sulfone and fluorine groups. The compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their stability and reactivity. These interactions are crucial in its applications in drug development and material science .
Comparison with Similar Compounds
Similar Compounds
Tetrafluoro(trifluoromethyl)-λ6-sulfanylethyl acrylate: A fluorinated ester with similar stability and chemical properties.
2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]-benzamide: Another fluorinated compound with comparable reactivity and applications.
Uniqueness
Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone stands out due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
CAS No. |
207129-45-1 |
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Molecular Formula |
C4F10O2S |
Molecular Weight |
302.09 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethylsulfonyl)propane |
InChI |
InChI=1S/C4F10O2S/c5-1(2(6,7)8,3(9,10)11)17(15,16)4(12,13)14 |
InChI Key |
FJXLEROHNCLNAT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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